

A Comprehensive Technical Guide to the Physical Properties of Allyl Acetoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl acetoacetate*

Cat. No.: *B072254*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (CAS No: 1118-84-9), with the chemical formula $\text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}=\text{CH}_2$, is a versatile organic compound utilized extensively in chemical synthesis.^{[1][2]} As an ester containing both ketone and allyl functional groups, it serves as a crucial intermediate in the production of a wide array of pharmaceuticals, agrochemicals, polymers, and dyes.^{[2][3]} Its utility in creating specialized polymers and as a cross-linking agent highlights its importance in materials science.^[2] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the design and optimization of manufacturing processes. This guide provides a detailed overview of the key physical characteristics of **Allyl acetoacetate**, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

Allyl acetoacetate is typically a colorless to light yellow liquid recognized by its potent, often described as pleasant or fruity, fragrance.^{[1][2]}

Quantitative Physical Properties of Allyl Acetoacetate

The following table summarizes the key quantitative physical properties of **Allyl acetoacetate**, compiled from various sources to provide a comprehensive reference.

Property	Value	Conditions / Notes
Molecular Formula	C ₇ H ₁₀ O ₃	
Molecular Weight	142.15 g/mol	
Appearance	Colorless to light yellow clear liquid	[4]
Melting Point	-85 °C to < -70 °C	
Boiling Point	192 - 196 °C	at 760 mmHg
	87 - 91 °C	at 13 hPa[5]
Density	1.037 - 1.038 g/cm ³	at 20 °C
	1.037 g/mL	at 25 °C
Refractive Index	1.438 - 1.439	at 20-25 °C (Sodium D-line, 589 nm)
Solubility in Water	48 g/L	at 20 °C[5]
Vapor Pressure	0.2 - 1 hPa	at 20 °C[5]
Flash Point	67 - 76 °C	Closed Cup[5]
Autoignition Temperature	300 °C	[5]
pH	3.7	48 g/L aqueous solution at 20 °C[5]
Lower Explosion Limit	1.15 % (v/v)	[5]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization. The following sections detail standardized methodologies for measuring key properties of liquid compounds like **Allyl acetoacetate**.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[6] The Thiele tube method is a convenient micro-scale technique requiring minimal sample.^[7]

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

Procedure:

- Sample Preparation: Add a small amount (approx. 0.5 mL) of **Allyl acetoacetate** to the small test tube. Place the capillary tube inside, with the open end down.^[7]
- Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently.^[7]
- Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the sample vaporizes.^{[7][8]}
- Measurement: Remove the heat source once a vigorous stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.^[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.^[9] The pycnometer, or specific gravity bottle, method provides a highly accurate means of determining the density of a liquid.^[9]

Apparatus:

- Pycnometer (a glass flask with a precise, known volume)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Constant temperature water bath

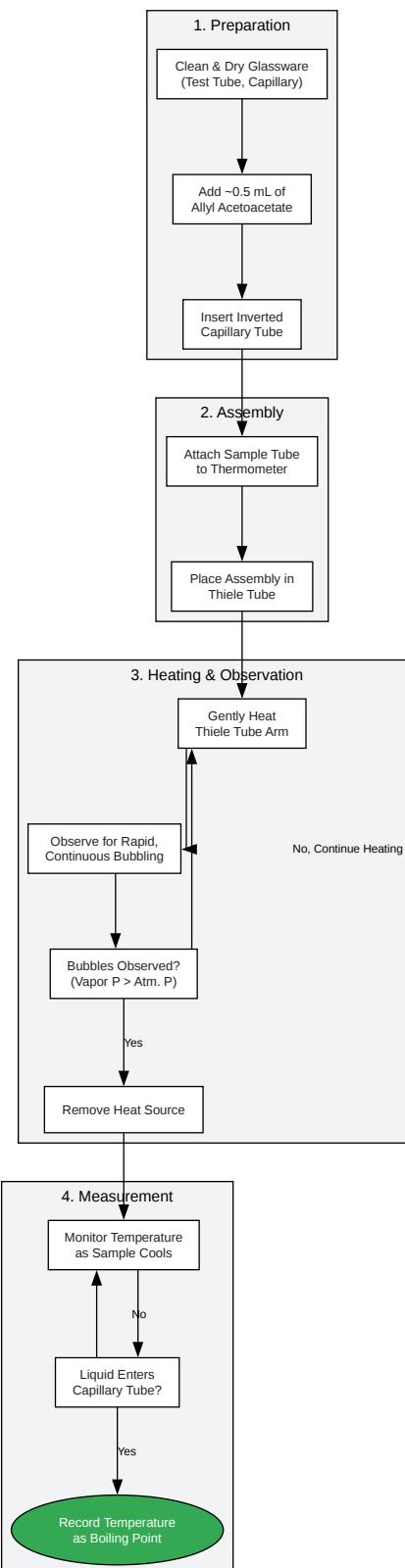
Procedure:

- Calibration: Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m_1).
- Sample Filling: Fill the pycnometer with **Allyl acetoacetate**, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be expelled through the capillary, ensuring the volume is precisely that of the pycnometer.
- Thermostating: Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
- Final Weighing: Carefully dry the outside of the pycnometer and weigh it again (m_2).
- Calculation: The mass of the liquid is ($m_2 - m_1$). The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$ where V is the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. The Abbe refractometer is a standard instrument for this measurement.^{[10][11]}

Apparatus:


- Abbe Refractometer
- Constant temperature water circulator
- Light source (typically a sodium lamp, $\lambda = 589$ nm)
- Dropper or pipette

Procedure:

- Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C).[\[12\]](#)
- Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of **Allyl acetoacetate** onto the surface of the lower (measuring) prism.[\[12\]](#)
- Measurement: Close the prisms gently. Turn on the light source and look through the eyepiece. Rotate the coarse adjustment knob until the light and dark fields become visible. Adjust the compensator knob to eliminate any color fringe and sharpen the borderline.[\[13\]](#)
- Reading: Align the borderline precisely with the crosshairs in the eyepiece. Read the refractive index value directly from the instrument's scale.[\[13\]](#) The temperature should be controlled via the water circulator and recorded with the reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample, a fundamental procedure in physical property characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Conclusion

The physical properties of **Allyl acetoacetate** define its behavior in various applications, from reaction kinetics to formulation stability. The data and standardized protocols presented in this guide offer a foundational resource for professionals in research and development. Adherence to precise experimental methodologies is essential for obtaining reliable and reproducible data, which is critical for ensuring safety, quality, and efficacy in the development of new chemical entities and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALLYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 2. ALLYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Allyl acetoacetate | C7H10O3 | CID 70701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Allyl acetoacetate for synthesis 1118-84-9 [sigmaaldrich.com]
- 6. chemconnections.org [chemconnections.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. calnesia.com [calnesia.com]
- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 12. hinotek.com [hinotek.com]
- 13. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Allyl Acetoacetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072254#what-are-the-physical-properties-of-allyl-acetoacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com